molecular formula C20H22FN3O2 B15015562 (3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B15015562
M. Wt: 355.4 g/mol
InChI Key: AISAIQGGSLIFAC-HZHRSRAPSA-N
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Description

(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a formamido group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include fluorophenyl isocyanate, trimethylphenylamine, and butanamide derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides; conditionssolvent choice based on the reactants, ambient or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    Flunarizine: A pharmaceutical compound with similar functional groups used to treat migraines.

    Naftifine: An antifungal agent with structural similarities, used to treat skin infections.

Uniqueness

(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its fluorophenyl group imparts distinct chemical properties, making it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-fluoro-N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C20H22FN3O2/c1-12-9-13(2)19(14(3)10-12)22-18(25)11-15(4)23-24-20(26)16-7-5-6-8-17(16)21/h5-10H,11H2,1-4H3,(H,22,25)(H,24,26)/b23-15+

InChI Key

AISAIQGGSLIFAC-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2F)/C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)C2=CC=CC=C2F)C)C

Origin of Product

United States

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